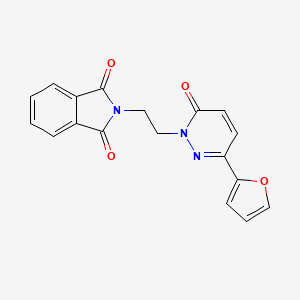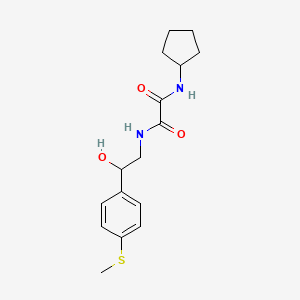
N1-cyclopentyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopentyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide, also known as CPOP, is a novel small molecule compound that has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Polyamine Analogues in Cancer Research
Polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), have shown phenotype-specific cytotoxic activity against certain cancer cell types. These compounds induce programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and the production of H2O2, suggesting their potential as antitumor agents (Ha et al., 1997).
NMDA Receptor Antagonists for CNS Therapeutics
N-(phenylalkyl)cinnamides have been investigated for their potency and selectivity as antagonists of NR1A/2B N-methyl-D-aspartate (NMDA) receptor subtypes, highlighting their potential as central nervous system (CNS) therapeutics. Compounds in this class demonstrate significant selectivity and potency, providing a novel framework for designing new NR2B-selective NMDA antagonists (Tamiz et al., 1999).
Hydrolysis Studies of Cyclopentolate Hydrochloride
Research on cyclopentolate hydrochloride, a compound with a cyclopentyl group similar to that in the query compound, focuses on its hydrolysis in alkaline solutions, revealing insights into its stability and degradation products. Such studies are crucial for understanding the behavior of similar compounds in various conditions (Roy, 1995).
Histone Deacetylase Inhibitors in Drug Development
Compounds with modifications on pyrrole rings have been explored for their inhibitory activity against histone deacetylases (HDAC), showing promise in the development of anti-cancer agents. This research indicates the importance of structural motifs in achieving high HDAC inhibitory activity, demonstrating the relevance of chemical structure studies in drug development (Mai et al., 2004).
Fluorescent Probes for Biothiol Detection
Studies on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate and related compounds as fluorescent probes for biothiols highlight the application of such compounds in analytical chemistry and diagnostics. These probes allow for the rapid, sensitive, and selective detection of cysteine, homocysteine, and glutathione, underscoring the importance of chemical probes in biological research (Wang et al., 2017).
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-22-13-8-6-11(7-9-13)14(19)10-17-15(20)16(21)18-12-4-2-3-5-12/h6-9,12,14,19H,2-5,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPOCYOFZPUMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorophenyl)methylamino]butan-1-ol](/img/structure/B2553736.png)
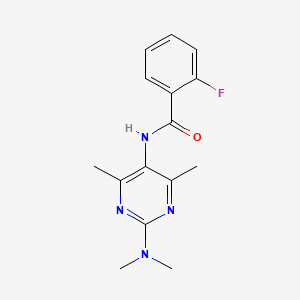
![6-(5-Chloro-2-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553741.png)


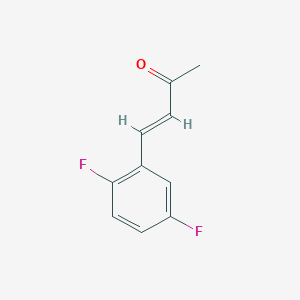
![ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2553745.png)
![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/no-structure.png)
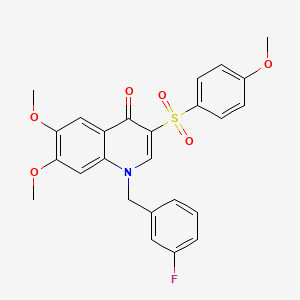
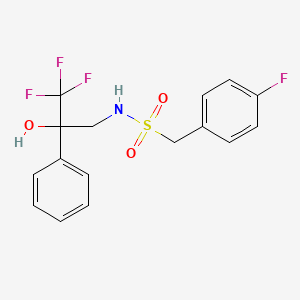
![2-(2-(2-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2553750.png)
![3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2553751.png)

